molecular formula C14H10FIO B1346874 2-(3-Fluorophenyl)-3'-iodoacetophenone CAS No. 898784-79-7

2-(3-Fluorophenyl)-3'-iodoacetophenone

Cat. No.: B1346874
CAS No.: 898784-79-7
M. Wt: 340.13 g/mol
InChI Key: CCXFXTIFAPMDPN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom on the phenyl ring and an iodine atom on the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide (iodoacetophenone), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or toluene).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent (e.g., DMF) and base (e.g., NaOH) at moderate temperatures (e.g., 50-80°C).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products

    Substitution Reactions: Products may include substituted phenyl derivatives, such as 2-(3-Fluorophenyl)-3’-aminoacetophenone.

    Oxidation Reactions: Products may include carboxylic acids, such as 2-(3-Fluorophenyl)-3’-carboxyacetophenone.

    Reduction Reactions: Products may include alcohols, such as 2-(3-Fluorophenyl)-3’-hydroxyacetophenone.

Scientific Research Applications

2-(3-Fluorophenyl)-3’-iodoacetophenone has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents. Its structural features make it a potential candidate for drug design and discovery.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical reactions.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3’-iodoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-3’-bromoacetophenone: Similar structure but with a bromine atom instead of iodine.

    2-(3-Fluorophenyl)-3’-chloroacetophenone: Similar structure but with a chlorine atom instead of iodine.

    2-(3-Fluorophenyl)-3’-methylacetophenone: Similar structure but with a methyl group instead of iodine.

Uniqueness

2-(3-Fluorophenyl)-3’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms. The iodine atom provides a site for further functionalization through substitution reactions, while the fluorine atom can enhance the compound’s stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

2-(3-fluorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFXTIFAPMDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642348
Record name 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-79-7
Record name 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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